

1H NMR and 13C NMR spectral analysis of 4-Hydroxy-6-methylpyrimidine

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Compound of Interest

Compound Name: 4-Hydroxy-6-methylpyrimidine

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An Application Note on the ^1H and ^{13}C NMR Spectral Analysis of **4-Hydroxy-6-methylpyrimidine**

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-6-methylpyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its pyrimidine core, a scaffold present in numerous biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol for the ^1H and ^{13}C NMR analysis of **4-Hydroxy-6-methylpyrimidine**, including predicted spectral data and an experimental workflow.

It is crucial to recognize that **4-Hydroxy-6-methylpyrimidine** can exist in tautomeric forms. The predominant form in common NMR solvents like DMSO-d₆ is the keto tautomer, 6-methylpyrimidin-4(3H)-one. The spectral data and assignments provided herein are based on this more stable tautomer.

Predicted NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) and multiplicities for the ^1H and ^{13}C NMR spectra of **4-Hydroxy-6-methylpyrimidine** (existing as 6-methylpyrimidin-4(3H)-

one) in DMSO-d₆. These predictions are based on data from analogous pyrimidine structures and established substituent effects.

Table 1: Predicted ¹H NMR Data for **4-Hydroxy-6-methylpyrimidine**

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₃	~ 2.25	Singlet (s)	3H
C5-H	~ 6.20	Singlet (s)	1H
C2-H	~ 8.05	Singlet (s)	1H
N3-H	~ 12.50	Broad Singlet (br s)	1H

Table 2: Predicted ¹³C NMR Data for **4-Hydroxy-6-methylpyrimidine**

Signal Assignment	Predicted Chemical Shift (δ , ppm)
-CH ₃	~ 21.0
C5	~ 115.0
C2	~ 152.0
C6	~ 164.0
C4 (C=O)	~ 168.0

Experimental Protocols

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

- Weighing: Accurately weigh approximately 5-10 mg of the **4-Hydroxy-6-methylpyrimidine** sample.

- Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is recommended for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.[1]
- Homogenization: Securely cap the NMR tube and vortex or gently agitate it until the sample is completely dissolved. A clear, homogeneous solution is required for optimal results.
- Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer.[2][3]

¹H NMR Acquisition Protocol:

- Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ solvent and shim the magnetic field to achieve optimal homogeneity.
- Tuning: Tune and match the probe for the ¹H frequency.
- Parameter Setting:
 - Pulse Angle: 30°
 - Acquisition Time: ~4 seconds
 - Relaxation Delay (d1): 1-2 seconds
 - Number of Scans (ns): 8-16 (adjust based on sample concentration)
 - Spectral Width: 0-16 ppm
- Acquisition: Start the acquisition by typing the appropriate command (e.g., zg).

¹³C NMR Acquisition Protocol:

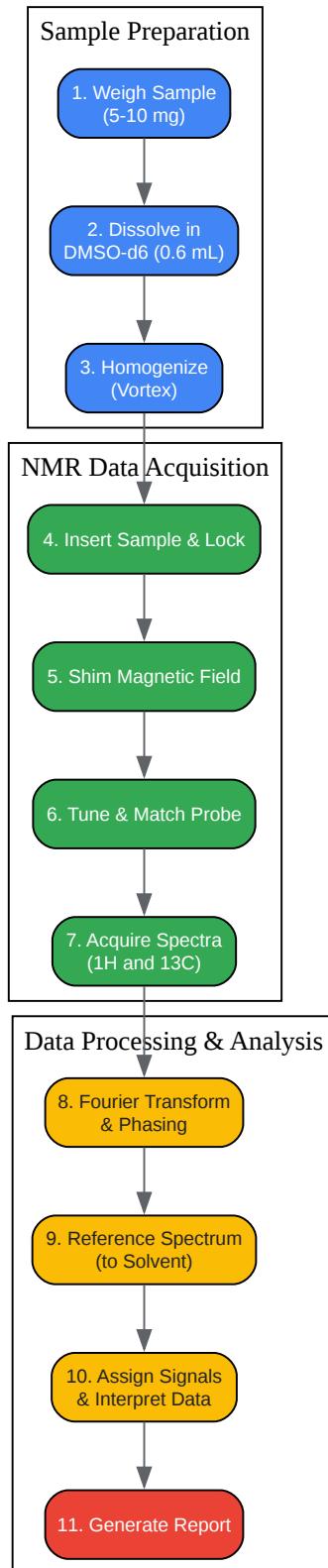
- Instrument Setup: Use the same locked and shimmed sample from the ^1H experiment.
- Tuning: Tune and match the probe for the ^{13}C frequency.
- Parameter Setting:
 - Experiment Type: Proton-decoupled ^{13}C experiment (e.g., zgpg30).
 - Pulse Angle: 30°
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay (d1): 2 seconds (a longer delay may be needed for quaternary carbons if quantitative analysis is desired).[4]
 - Number of Scans (ns): 1024 or higher (as ^{13}C is much less sensitive than ^1H).
 - Spectral Width: 0-200 ppm
- Acquisition: Start the acquisition.

Data Processing

- Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ^1H , ~1-2 Hz for ^{13}C) and perform a Fourier transform.
- Phasing: Manually or automatically phase correct the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ^1H and δ 39.52 ppm for ^{13}C .[1]
- Integration and Peak Picking: Integrate the signals in the ^1H spectrum and pick the peaks for both ^1H and ^{13}C spectra.

Workflow and Visualization

The overall process from sample handling to final data analysis is depicted in the following workflow diagram.



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Caption: Experimental workflow for NMR analysis.

Conclusion

This application note provides a comprehensive guide for the ^1H and ^{13}C NMR spectral analysis of **4-Hydroxy-6-methylpyrimidine**. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-resolution spectra for accurate structural confirmation and characterization. The provided tables of predicted chemical shifts serve as a valuable reference for signal assignment, facilitating the efficient and reliable analysis of this important pyrimidine derivative.

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